4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide
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Overview
Description
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide: is a compound with an intriguing structure, combining an indole core with a triazole ring. Its systematic name reflects its composition: a chlorinated indole linked to a 1,2,4-triazole moiety. Let’s explore its significance and applications.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for this compound. One common method involves the reaction of 4-chloroindole-2-carboxylic acid with 4-amino-1,2,4-triazole under appropriate conditions. The amide linkage forms during this process.
Industrial Production:: While laboratory-scale synthesis is well-documented, industrial production methods may vary. Optimization for yield, cost, and scalability is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states.
Substitution: Substituents on the indole or triazole rings can be modified.
Reduction: Reduction of the carbonyl group in the carboxamide may occur.
Base-Catalyzed Hydrolysis: For amide bond cleavage.
Lewis Acids: Facilitate cyclization reactions.
Nucleophiles: Participate in substitution reactions.
Major Products:: The primary product is the target compound itself. derivatives with altered substituents may also form.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Drug Design: Its unique structure inspires novel drug candidates.
Anticancer: Some derivatives exhibit promising antitumor activity.
Antimicrobial: Potential against bacteria and fungi.
Enzyme Inhibition: Carbonic anhydrase, cholinesterase, and alkaline phosphatase inhibitors.
Pharmaceuticals: As intermediates or active pharmaceutical ingredients.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide is unique, related compounds include other triazolothiadiazines and indole derivatives.
Properties
Molecular Formula |
C11H8ClN5O |
---|---|
Molecular Weight |
261.67 g/mol |
IUPAC Name |
4-chloro-N-(1H-1,2,4-triazol-5-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H8ClN5O/c12-7-2-1-3-8-6(7)4-9(15-8)10(18)16-11-13-5-14-17-11/h1-5,15H,(H2,13,14,16,17,18) |
InChI Key |
WTQRXGRDGMAVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)NC3=NC=NN3)C(=C1)Cl |
Origin of Product |
United States |
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